2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
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Overview
Description
2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is also referred to by other names such as Agarospirol and is characterized by its distinct molecular configuration and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired spiro structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources or chemical synthesis. The extraction method includes isolating the compound from plants or other natural materials, while the chemical synthesis method involves the use of advanced techniques and equipment to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hinesol: Another spiro compound with similar structural features.
Uniqueness
What sets this compound apart is its specific spiro structure and the resulting unique chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13?,15-/m1/s1 |
InChI Key |
ICWHTQRTTHCUHW-SSDMNJCBSA-N |
Isomeric SMILES |
CC1CCC=C([C@]12CCC(C2)C(C)(C)O)C |
Canonical SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C |
Origin of Product |
United States |
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